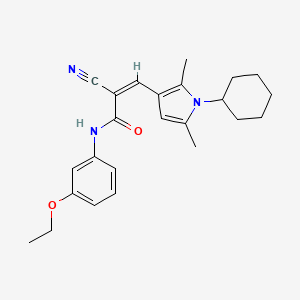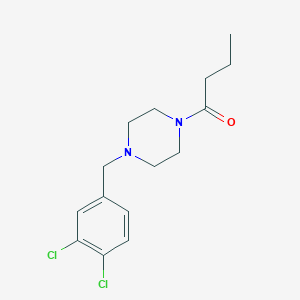![molecular formula C15H27NO2 B4762909 3-cyclohexyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4762909.png)
3-cyclohexyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide
Vue d'ensemble
Description
3-cyclohexyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPP-115 and is a derivative of vigabatrin, an antiepileptic drug. The purpose of
Mécanisme D'action
CPP-115 is a potent inhibitor of GABA transaminase, an enzyme responsible for the breakdown of GABA. GABA is a neurotransmitter that plays a crucial role in the brain's reward system, and its deficiency has been linked to addiction. CPP-115 increases GABA levels in the brain, which reduces the reinforcing effects of addictive drugs. CPP-115 has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter associated with pleasure and reward. The mechanism of action of CPP-115 makes it a promising candidate for the treatment of addiction.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase GABA levels in the brain, which reduces the reinforcing effects of addictive drugs. CPP-115 has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter associated with pleasure and reward. CPP-115 has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for lab experiments. It is stable, has a low toxicity profile, and is well-tolerated in animal studies. However, CPP-115 is a complex molecule that requires expertise in organic chemistry to synthesize. The cost of synthesizing CPP-115 is also high, which limits its availability for lab experiments.
Orientations Futures
CPP-115 has shown potential applications in the treatment of addiction, epilepsy, depression, and anxiety. Future research should focus on the development of new analogs of CPP-115 with improved pharmacokinetic properties and lower toxicity. The use of CPP-115 in combination with other drugs should also be explored. Further research is needed to fully understand the mechanism of action of CPP-115 and its potential applications in various fields of research.
Conclusion:
CPP-115 is a promising compound that has potential applications in various fields of research. Its ability to increase GABA levels in the brain and reduce the reinforcing effects of addictive drugs makes it a promising candidate for the treatment of addiction. Further research is needed to fully understand the mechanism of action of CPP-115 and its potential applications in various fields of research.
Applications De Recherche Scientifique
CPP-115 has shown potential applications in various fields of research. One of the most significant applications is in the treatment of addiction. CPP-115 is a potent inhibitor of gamma-aminobutyric acid (GABA) transaminase, an enzyme responsible for the breakdown of GABA. GABA is a neurotransmitter that plays a crucial role in the brain's reward system, and its deficiency has been linked to addiction. CPP-115 has been shown to increase GABA levels in the brain, which reduces the reinforcing effects of addictive drugs. CPP-115 has also shown potential applications in the treatment of epilepsy, depression, and anxiety.
Propriétés
IUPAC Name |
3-cyclohexyl-N-[1-(oxolan-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2/c1-12(14-8-5-11-18-14)16-15(17)10-9-13-6-3-2-4-7-13/h12-14H,2-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDKHJVQENOTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)CCC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4762835.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4762838.png)

![1-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4762851.png)
![N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4762867.png)
![2,4-dichloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide](/img/structure/B4762878.png)
![2-{[2-(4-isopropoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4762886.png)
![N-benzyl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4762895.png)

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4762903.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4762918.png)

![3-methyl-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4762926.png)